molecular formula C10H12ClNO2 B11695820 ethyl N-(3-chloro-2-methylphenyl)carbamate

ethyl N-(3-chloro-2-methylphenyl)carbamate

Cat. No.: B11695820
M. Wt: 213.66 g/mol
InChI Key: PHVNSIBJQRINEF-UHFFFAOYSA-N
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Description

Ethyl N-(3-chloro-2-methylphenyl)carbamate is an organic compound belonging to the carbamate class It is characterized by the presence of an ethyl ester group, a chloro-substituted aromatic ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(3-chloro-2-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(3-chloro-2-methylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl N-(3-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamoylating active site residues, leading to the disruption of normal enzymatic functions. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes.

Comparison with Similar Compounds

Ethyl N-(3-chloro-2-methylphenyl)carbamate can be compared with other similar compounds, such as:

  • Ethyl N-(4-chloro-2-methylphenyl)carbamate
  • Mthis compound
  • Phenyl N-(3-chloro-2-methylphenyl)carbamate

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activities. This compound is unique due to its specific substitution pattern, which may confer distinct properties and applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl N-(3-chloro-2-methylphenyl)carbamate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

PHVNSIBJQRINEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C(=CC=C1)Cl)C

Origin of Product

United States

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